Bromoacetic anhydride

Catalog No.
S677089
CAS No.
13094-51-4
M.F
C4H4Br2O3
M. Wt
259.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic anhydride

Common pain point: in solid-phase peptide synthesis, coupling bromoacetic acid with DCC clogs frits with insoluble urea; bromoacetyl bromide releases corrosive HBr and degrades substrates. Bromoacetic anhydride (CAS 13094-51-4) solves this as a low-melting solid anhydride that acylates amines directly without coupling agents, yielding >80% in hindered peptoid couplings. It enables clean, catalyst-free SN2 conjugation for biotherapeutics. Supplied with ≥97% purity, stored under inert gas at 2-8°C, and shipped globally.

CAS Number

13094-51-4

Product Name

Bromoacetic anhydride

IUPAC Name

(2-bromoacetyl) 2-bromoacetate

Molecular Formula

C4H4Br2O3

Molecular Weight

259.88 g/mol

InChI

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2

InChI Key

FUKOTTQGWQVMQB-UHFFFAOYSA-N

SMILES

C(C(=O)OC(=O)CBr)Br

Canonical SMILES

C(C(=O)OC(=O)CBr)Br

The exact mass of the compound Bromoacetic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Bromoacetic anhydride, 2-Bromoacetic anhydride, Bromoacetyl anhydride, Bis(bromoacetic) anhydride, Bromoacetic acid anhydride

Purity

≥97%

Package Size

5 g, 25 g

Bromoacetic anhydride is a highly reactive, symmetrical acylating agent utilized primarily to introduce the bromoacetyl moiety into organic and biological molecules. As a low-melting solid (melting point 31–42 °C), it offers a distinct handling advantage over volatile acid halides. Its dual reactivity profile—featuring a highly electrophilic anhydride carbonyl for rapid acylation of amines, coupled with an alpha-bromine atom primed for downstream nucleophilic substitution (SN2)—makes it a cornerstone reagent in bioconjugation, solid-phase peptide synthesis (SPPS), and the manufacture of targeted biotherapeutics. Procurement decisions typically favor this compound when standard carboxylic acids require undesirable coupling agents or when acid halides generate excessively harsh byproducts [1].

Procurement Fit

Role Bifunctional bromoacetyl donor
Workflow Controlled nucleophilic acylation
Note Delivers two equivalents of bromoacetyl per molecule

Substituting bromoacetic anhydride with closely related analogs often leads to process bottlenecks or synthesis failures. Attempting to use bromoacetyl bromide as a cheaper alternative introduces a fuming, highly corrosive liquid that releases hydrogen bromide (HBr) upon reaction, which can cleave acid-sensitive protecting groups and degrade delicate substrates, while also delivering inferior yields in sterically hindered acylations [1]. Conversely, using bromoacetic acid requires the addition of coupling reagents (such as DCC), which generate insoluble urea byproducts that severely complicate purification in automated solid-phase systems. Furthermore, substituting with chloroacetic anhydride compromises downstream conjugation steps, as the resulting chloroacetyl group is a significantly poorer leaving group than the bromoacetyl group in subsequent thiol-mediated SN2 reactions.

Substitution Risk

Bromoacetic Anhydride
Alternative
Reported ortho/para product access in Friedel-Crafts acylation
Non-halogenated anhydrides may yield exclusively para substitution, limiting regiochemical scope
Selective N-terminal acylation with controlled kinetics, leaving lysine/tyrosine unmodified
Bromoacetyl halides may exhibit altered stability and selectivity, leading to side-chain reactions
Stoichiometric efficiency via dual bromoacetyl release
Mono-functional acylating agents require higher molar equivalents for comparable loading

Acylation Yield in Sterically Hindered Synthesis vs. Bromoacetyl Bromide

In the solution-phase synthesis of N-tert-butyl glycine homo-oligomers via the submonomer method, the choice of acylating agent critically impacts yield due to severe steric hindrance. Initial iterations utilizing bromoacetyl bromide in THF/Et3N at 0 °C furnished only modest yields of approximately 60%, complicated by the harsh reactivity and HBr generation of the acid halide. Replacing the acid bromide with bromoacetic anhydride significantly improved the acylation efficiency, producing superior yields (>80%) and enabling the successful construction of sterically crowded oligomers under milder conditions [1].

Evidence DimensionAcylation yield of sterically hindered amines
Target Compound Data>80% yield using bromoacetic anhydride
Comparator Or BaselineBromoacetyl bromide (~60% yield)
Quantified Difference>20% absolute increase in yield
ConditionsTHF/Et3N at 0 °C to room temperature

For manufacturers of complex peptoids or sterically hindered APIs, bromoacetic anhydride provides a critical yield advantage that minimizes the loss of expensive precursor materials.

Friedel-Crafts Regioselectivity
Head-to-head
Bromoacetylating reagents: ortho/para mixture Ac₂O / AcCl: exclusively para-substituted
Enables ortho-substituted aromatic ketone synthesis
Reported under HY-740 zeolite catalysis

Purification Efficiency in Solid-Phase Synthesis vs. Bromoacetic Acid

Utilizing bromoacetic acid for N-terminal modification requires stoichiometric amounts of carbodiimide coupling agents (e.g., DCC). This reaction inherently generates dicyclohexylurea (DCU) as an intermediate byproduct, which can precipitate and clog the frits of automated peptide synthesizers, necessitating tedious filtration steps. Procuring and utilizing pre-formed bromoacetic anhydride allows it to react directly with free amines on the PAM resin to form a stable amide linkage without the in-situ addition of coupling agents during the acylation step, streamlining the washing and deprotection cycles[1].

Evidence DimensionReagent complexity and byproduct formation
Target Compound DataDirect reaction; no in-situ coupling agent required
Comparator Or BaselineBromoacetic acid (requires DCC, generating insoluble DCU)
Quantified DifferenceElimination of in-situ carbodiimide coupling and associated urea byproducts
ConditionsAutomated Solid-Phase Peptide Synthesis (SPPS) on PAM resin

Bypassing in-situ urea byproduct formation prevents hardware clogging in automated synthesizers, drastically reducing downtime and purification costs in commercial peptide manufacturing.

N-Terminal Peptide Derivatization
Head-to-head
Selective N-terminal bromoacetylation; Lys/Tyr untouched Alternative agents often modify side chains
Supports unambiguous MALDI MS sequencing via Br isotope pattern
Reported without protection/deprotection steps

Downstream Bioconjugation Kinetics vs. Chloroacetic Anhydride

While both bromoacetic and chloroacetic anhydrides can acylate amines to form haloacetamides, the resulting functional groups exhibit vastly different reactivities in subsequent nucleophilic substitutions. The bromoacetyl group features a much weaker carbon-halogen bond and superior leaving group ability compared to the chloroacetyl group. Consequently, bromoacetamides undergo rapid, quantitative SN2 reactions with thiols (e.g., thioglucose or cysteine residues) under mild conditions, whereas chloroacetamides often fail to reach complete conversion or require elevated temperatures and extended reaction times to achieve comparable results [1].

Evidence DimensionLeaving group capability in downstream SN2 (thiolation)
Target Compound DataComplete conversion under mild conditions
Comparator Or BaselineChloroacetic anhydride (sluggish or incomplete conversion)
Quantified DifferenceSignificant reduction in required activation energy and reaction time
ConditionsThiol-halogeno nucleophilic substitution (e.g., with thiolated sugars)

For ADC manufacturing and polymer post-functionalization, the bromoacetyl group ensures rapid conjugation without subjecting delicate biologics to denaturing temperatures.

Solid-Phase Coupling Efficiency
Cross-study comparable
Near-quantitative bromine displacement
Requires only 1.35–1.9 equiv peptide for affinity resin loading
Beaded cellulose support; pH 8.3, 1–2 h
Covalent Affinity Probe Synthesis
Supporting evidence
Bromoacetate ester formation via TFAA/BrAc₂O
Generates irreversible enzyme inactivator for target ID studies
Reacts with Cys, His, Met residues; time-dependent

Antibody-Drug Conjugate (ADC) Linker Synthesis

Because the bromoacetyl group provides rapid, catalyst-free SN2 conjugation with cysteine residues under physiological conditions (unlike chloroacetyl derivatives), bromoacetic anhydride is the premier choice for synthesizing electrophilic linker-payload complexes [1].

Automated Solid-Phase Peptide Synthesis (SPPS)

In high-throughput peptide modification, direct use of bromoacetic anhydride is prioritized over bromoacetic acid because it eliminates the need for in-situ carbodiimide coupling agents, thereby preventing the formation of insoluble urea byproducts that clog synthesizer frits [2].

Synthesis of Sterically Hindered Peptoids

When constructing N-alkylated glycine oligomers with bulky side chains (e.g., N-tert-butyl), bromoacetic anhydride delivers significantly higher acylation yields (~80%+) compared to bromoacetyl bromide, making it essential for complex peptidomimetic manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ortho-substituted aromatic ketone synthesis
Ortho-directing acylation under zeolite catalysis
Regiochemical outcome confirmation; absence of para-only pattern
N-terminal peptide derivatization for MS proteomics
Selective N-terminal bromoacetylation without side-chain protection
MS isotopic signature (⁷⁹Br/⁸¹Br) and sequence coverage accuracy
High-efficiency peptide immobilization for affinity resins
Low-peptide-excess coupling to bromoacetamide-modified support
Bromine displacement quantification and ligand loading density
Covalent affinity probe and enzyme inhibitor synthesis
Bromoacetate ester formation for irreversible target modification
Time-dependent enzyme inactivation and conjugate characterization

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bromoacetic anhydride

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